5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one
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Overview
Description
5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one is an organic compound that belongs to the class of naphthalenes. These compounds contain a naphthalene moiety, which consists of two fused benzene rings
Preparation Methods
The synthesis of 5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one can be achieved through a multi-step process involving the reaction of naphthalene derivatives with appropriate reagents. One common method involves the use of aromatic aldehydes, amines, and other organic compounds in the presence of catalysts such as silica sulfuric acid . The reaction conditions typically involve heating the mixture at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .
Scientific Research Applications
5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one has several scientific research applications. It is used in the synthesis of indole derivatives, which are important in the development of biologically active compounds for the treatment of cancer, microbial infections, and other disorders .
Mechanism of Action
The mechanism of action of 5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, leading to changes in cellular processes and biological activities . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other naphthalene derivatives and indole-based compounds, which also exhibit diverse biological activities and are used in various fields of research . the specific properties and applications of 5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one make it a valuable compound for further study and development.
Properties
CAS No. |
824421-74-1 |
---|---|
Molecular Formula |
C24H25NO |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
5-methyl-5-(naphthalen-1-ylmethylamino)-6-phenylhex-3-en-2-one |
InChI |
InChI=1S/C24H25NO/c1-19(26)15-16-24(2,17-20-9-4-3-5-10-20)25-18-22-13-8-12-21-11-6-7-14-23(21)22/h3-16,25H,17-18H2,1-2H3 |
InChI Key |
PEZHTVVNWFOHPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC(C)(CC1=CC=CC=C1)NCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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